molecular formula C9H12O3 B1590509 4-Methoxy-1,2-benzenedimethanol CAS No. 36132-95-3

4-Methoxy-1,2-benzenedimethanol

Cat. No.: B1590509
CAS No.: 36132-95-3
M. Wt: 168.19 g/mol
InChI Key: MGCMGVSCUAVGLK-UHFFFAOYSA-N
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Description

4-Methoxy-1,2-benzenedimethanol, also known as 4-methoxybenzyl alcohol, is an organic compound with the molecular formula C9H12O3. It is a derivative of benzene, featuring a methoxy group (-OCH3) and two hydroxymethyl groups (-CH2OH) attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .

Mechanism of Action

Target of Action

The primary targets of 4-Methoxy-1,2-benzenedimethanol are currently unknown. This compound is a derivative of benzenemethanol , which suggests that it may interact with similar biological targets.

Mode of Action

The exact mode of action of This compound Given its structural similarity to benzenemethanol, it may interact with its targets through similar mechanisms, such as nucleophilic substitution or oxidation . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . For instance, the compound is water-soluble , which may affect its distribution in the body and its interaction with targets. Other factors, such as pH, temperature, and the presence of other molecules, could also influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-1,2-benzenedimethanol can be synthesized through several methods. One common approach involves the reduction of 4-methoxybenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic hydrogenation of 4-methoxybenzaldehyde. This process involves the use of hydrogen gas (H2) and a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1,2-benzenedimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-1,2-benzenedimethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: It is explored for its potential therapeutic effects and as a building block in drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl alcohol: Similar in structure but lacks the additional hydroxymethyl group.

    4-Methoxybenzoic acid: An oxidized form of 4-methoxy-1,2-benzenedimethanol.

    4-Methoxybenzaldehyde: A precursor in the synthesis of this compound

Uniqueness

This compound is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activities. Its dual functionality makes it a versatile compound in organic synthesis and various applications .

Properties

IUPAC Name

[2-(hydroxymethyl)-4-methoxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4,10-11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCMGVSCUAVGLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503171
Record name (4-Methoxy-1,2-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36132-95-3
Record name (4-Methoxy-1,2-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of Lithium tetrahydroaluminate (16.6 g, 0.436 mol) in Tetrahydrofuran (300 mL, 4 mol) at 0° C. under nitrogen was added dropwise a solution of 4-Methoxy-phthalic acid dimethyl ester (24.46 g, 0.1091 mol) in Tetrahydrofuran (100 mL, 1 mol). The reaction was stirred at 0° C. for 1 h then warmed to room temperature overnight. HPLC indicated no starting material present. Reaction was recooled at 0° C. and quenched with addition of water (125 mL) carefully dropwise, 1 N NaOH (100 mL) and water (125 mL). Evolution of gas was observed upon initial quenching with water. A white solid precipitated out of solution (aluminum salts). Following complete quenching of the reaction mixture, the aluminum salts were removed by filtration. The filtrate was diluted with ethyl acetate, washed with water, dried over magnesium sulfate, filtered and concentrated in vacuo to provide 17.80 grams (97%) of (2-Hydroxymethyl-4-methoxy-phenyl)-methanol as a colorless oil.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
24.46 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-1,2-benzenedimethanol
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4-Methoxy-1,2-benzenedimethanol
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Reactant of Route 6
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